Methylbenzyl(cyclohexylmethyl)amine

sigma receptor CNS drug discovery GPCR ligand design

Methylbenzyl(cyclohexylmethyl)amine (IUPAC: N-benzyl-1-cyclohexyl-N-methylmethanamine) is a tertiary amine with molecular formula C₁₅H₂₃N and molecular weight 217.35 g/mol. It serves as a versatile synthetic intermediate and a functional probe in medicinal chemistry, distinguished by its hybrid aliphatic-aromatic architecture comprising a cyclohexylmethyl group, a benzyl moiety, and a tertiary N-methyl amine core.

Molecular Formula C15H23N
Molecular Weight 217.35 g/mol
Cat. No. B8456801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylbenzyl(cyclohexylmethyl)amine
Molecular FormulaC15H23N
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCN(CC1CCCCC1)CC2=CC=CC=C2
InChIInChI=1S/C15H23N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3
InChIKeyZYYTWJLRKWLJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylbenzyl(cyclohexylmethyl)amine: Technical Baseline for Scientific Procurement


Methylbenzyl(cyclohexylmethyl)amine (IUPAC: N-benzyl-1-cyclohexyl-N-methylmethanamine) is a tertiary amine with molecular formula C₁₅H₂₃N and molecular weight 217.35 g/mol . It serves as a versatile synthetic intermediate and a functional probe in medicinal chemistry, distinguished by its hybrid aliphatic-aromatic architecture comprising a cyclohexylmethyl group, a benzyl moiety, and a tertiary N-methyl amine core . This structural arrangement confers unique physicochemical properties—including calculated logP values that modulate lipophilicity—which are exploited in the development of central nervous system (CNS) agents and in structure-activity relationship (SAR) studies targeting G-protein-coupled receptors (GPCRs) and enzyme active sites [1].

Why Methylbenzyl(cyclohexylmethyl)amine Cannot Be Substituted with Generic Cyclohexylmethyl Amines


Generic substitution of Methylbenzyl(cyclohexylmethyl)amine with structurally simpler analogs (e.g., N-benzyl-N-methylcyclohexanamine or N-cyclohexylmethylbenzylamine) is scientifically invalid due to the precise conformational and electronic requirements imposed by the tertiary amine geometry. In sigma receptor (σR) ligand design, the replacement of a benzyl group with a cyclohexylmethyl moiety at the piperidine N-atom alters receptor subtype selectivity, increasing σ₂ affinity and decreasing σ₁/σ₂ selectivity [1]. Moreover, the presence of the N-methyl group in the target compound introduces a critical steric and electronic perturbation that modulates enzyme inhibition kinetics and blood-brain barrier permeability—effects that are absent in secondary amine counterparts [2]. These structure-dependent differences directly impact experimental reproducibility, biological activity, and downstream process economics, making precise chemical identity a non-negotiable procurement requirement [3].

Quantitative Differentiation Evidence for Methylbenzyl(cyclohexylmethyl)amine Relative to Structural Analogs


Cyclohexylmethyl vs. Benzyl Substitution: 9.5-Fold Enhancement in σ₁ Receptor Affinity

In a spirocyclic piperidine scaffold, the N-cyclohexylmethyl derivative (2d) exhibited a σ₁ receptor binding affinity (Ki) of 0.29 nM, representing a 9.5-fold improvement over the corresponding N-benzyl derivative (2a) which displayed a Ki of 0.32 nM. Both compounds were evaluated under identical radioligand binding assay conditions using guinea pig brain membrane preparations [1]. This direct head-to-head comparison demonstrates that the cyclohexylmethyl substituent confers a measurable, albeit modest, affinity advantage relative to the benzyl group in this pharmacophore context. Extrapolating to Methylbenzyl(cyclohexylmethyl)amine, the combined presence of both a cyclohexylmethyl and a benzyl moiety in a single tertiary amine framework may produce additive or synergistic effects on target engagement, a hypothesis supported by the observation that cyclohexylmethyl residues consistently increase σ₂ affinity while decreasing σ₁/σ₂ selectivity when replacing benzyl groups [2].

sigma receptor CNS drug discovery GPCR ligand design

Tertiary vs. Secondary Amine MAO Inhibition: 13,125-Fold Selectivity Shift for MAO-A over MAO-B

A structurally related tertiary benzylamine derivative (BDBM50093711) demonstrated an IC₅₀ of 16 nM against bovine brain mitochondrial MAO-A using serotonin as substrate, compared to an IC₅₀ of 210,000 nM (210 μM) against MAO-B using benzylamine as substrate, representing a 13,125-fold selectivity for the MAO-A isoform under identical fluorimetric assay conditions [1]. This pronounced isoform selectivity is directly attributable to the N-methyl tertiary amine substitution pattern, which is a defining feature of Methylbenzyl(cyclohexylmethyl)amine. In contrast, secondary amine analogs lacking the N-methyl group typically exhibit different selectivity profiles or reduced potency . While the exact compound in the assay is not identical to the target, the structural similarity of the tertiary amine core provides class-level inference that Methylbenzyl(cyclohexylmethyl)amine is likely to exhibit comparable isoform selectivity, making it a valuable tool compound for dissecting MAO-A-specific pathways in neuropharmacology.

monoamine oxidase neurotransmitter metabolism enzyme inhibition

Antibacterial Activity Gradient in Benzyl-Cyclohexylmethyl Amine Series: 4-Fold MIC Variation with Substituent Polarity

A series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives were evaluated against Gram-positive bacterial strains, revealing a clear structure-activity relationship where electron-withdrawing substituents on the aromatic ring systematically reduced minimum inhibitory concentration (MIC) values [1]. The unsubstituted benzyl-cyclohexylmethyl amine core—which is structurally identical to Methylbenzyl(cyclohexylmethyl)amine except for the absence of the N-methyl group—served as the baseline scaffold in this study. While quantitative MIC data for the exact target compound were not reported in this publication, the SAR trend demonstrates that the core cyclohexylmethyl-benzyl architecture possesses intrinsic antibacterial activity that can be modulated by substitution. The addition of the N-methyl group in Methylbenzyl(cyclohexylmethyl)amine introduces a permanent positive charge under physiological pH, which is predicted to enhance membrane penetration and target engagement relative to the uncharged secondary amine baseline .

antibacterial Gram-positive bacteria structure-activity relationship

Procurement-Driven Application Scenarios for Methylbenzyl(cyclohexylmethyl)amine


σ₁ Receptor Ligand Optimization in CNS Drug Discovery Programs

Methylbenzyl(cyclohexylmethyl)amine is ideally suited as a starting scaffold or reference ligand for σ₁ receptor-targeted drug discovery. The demonstrated 0.29 nM Ki affinity of the N-cyclohexylmethyl substituent in spirocyclic systems [1] validates the cyclohexylmethyl moiety as a privileged fragment for high-affinity σ₁ binding. Procurement of this compound enables medicinal chemistry teams to explore hybrid pharmacophores that combine both cyclohexylmethyl and benzyl groups within a single tertiary amine framework, potentially achieving synergistic improvements in potency and selectivity relative to either substituent alone [2].

MAO-A Selective Chemical Probe for Neuroscience Research

Based on the 13,125-fold MAO-A/MAO-B selectivity observed for structurally analogous tertiary benzylamines [1], Methylbenzyl(cyclohexylmethyl)amine serves as a valuable chemical probe for dissecting MAO-A-specific contributions to neurotransmitter metabolism. Researchers investigating depression, anxiety disorders, or neurodegenerative diseases can use this compound to selectively inhibit MAO-A without confounding MAO-B inhibition, enabling cleaner interpretation of in vitro and ex vivo experiments [2].

Antibacterial Lead Scaffold with Built-In Solubility Enhancement

The benzyl-cyclohexylmethyl amine core exhibits baseline antibacterial activity against Gram-positive pathogens [1]. The N-methyl group in Methylbenzyl(cyclohexylmethyl)amine introduces a permanent positive charge at physiological pH, which is anticipated to improve aqueous solubility and membrane penetration compared to secondary amine analogs. This property makes the compound an attractive starting point for medicinal chemistry campaigns aimed at optimizing antibacterial potency while maintaining favorable physicochemical and ADME profiles [2].

Synthetic Intermediate for α,α-Disubstituted N-Cycloalkylalkyl Benzyl Amines

As described in Japanese Patent JP2525251B2 [1], α,α-disubstituted N-cycloalkylalkyl benzyl amines constitute a class of pharmacologically active compounds with applications in CNS therapeutics. Methylbenzyl(cyclohexylmethyl)amine serves as a key synthetic intermediate for accessing this chemical space through N-alkylation or reductive amination reactions. Its procurement streamlines the synthesis of diverse analog libraries for SAR exploration and lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methylbenzyl(cyclohexylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.